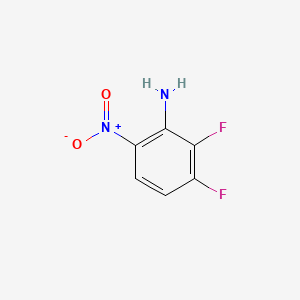

2,3-Difluoro-6-nitroaniline

説明

Significance of 2,3-Difluoro-6-nitroaniline in Chemical Research

The importance of this compound lies in its utility as a building block for more complex organic molecules. The presence of both electron-withdrawing nitro and fluorine groups enhances its reactivity in various chemical transformations. This makes it a key precursor in the synthesis of a range of compounds, including those with potential applications in pharmaceuticals and agrochemicals. dataintelo.com The specific arrangement of the fluoro and nitro substituents on the aniline (B41778) ring provides a unique platform for creating diverse molecular architectures.

Research Landscape and Gaps

Current research on this compound primarily focuses on its synthesis and its use as an intermediate. echemi.com Several synthetic routes have been explored, often involving the nitration of difluoroaniline precursors or the amination of trifluoronitrobenzene. echemi.com While its role as a synthetic intermediate is established, there is a noticeable gap in the comprehensive characterization of its physicochemical properties and a detailed exploration of its reactivity in a wider range of chemical reactions. Furthermore, while its derivatives are investigated for biological activity, the specific contributions of the this compound moiety to these activities are not always well-defined.

Aims and Scope of the Research Outline

The aim of this article is to present a structured overview of the current knowledge on this compound, based on existing scientific literature. The scope is strictly limited to the chemical properties, synthesis, and established research applications of the compound itself. This review will systematically cover the known data and identify areas where further investigation is warranted, providing a foundational resource for researchers in organic and medicinal chemistry.

Physicochemical Properties

This compound is a yellow solid with the chemical formula C₆H₄F₂N₂O₂. sigmaaldrich.comcymitquimica.com Its molecular weight is approximately 174.11 g/mol . biosynth.comscbt.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂N₂O₂ | echemi.combiosynth.comscbt.comuni.lu |

| Molecular Weight | ~174.11 g/mol | cymitquimica.combiosynth.comscbt.com |

| Physical Form | Solid, Yellow Powder | sigmaaldrich.comcymitquimica.com |

| Melting Point | 115 °C | biosynth.com |

| CAS Number | 211693-73-1 | echemi.comsigmaaldrich.combiosynth.comfluorochem.co.uk |

| InChI Key | DIPGYZSCGXBTEU-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

Synthesis and Reactions

The synthesis of this compound has been achieved through various methods, with a common route involving the amination of a trifluoronitrobenzene precursor.

Synthesis of this compound

One documented synthesis involves the reaction of 1,2,3-trifluoro-4-nitrobenzene (B1329356) with aqueous ammonia (B1221849) in ethanol. echemi.com The mixture is stirred at room temperature, and after removal of the solvent, the crude product is isolated by filtration and washing. echemi.com This method has been reported to yield the desired product in high purity. echemi.com

Another approach involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with a methanolic ammonia solution, heated in a microwave reactor. echemi.com

Reactions of this compound

This compound serves as a versatile substrate for further chemical modifications. The nitro group can be reduced to an amine, and the fluorine atoms can undergo nucleophilic substitution.

For instance, the reduction of the nitro group can be accomplished using hydrogen gas with a palladium on carbon (Pd/C) catalyst. echemi.com This transformation is a key step in the synthesis of various diamine derivatives.

The compound can also undergo N-alkylation. For example, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Furthermore, this compound can participate in substitution reactions where one of the fluorine atoms is displaced by a nucleophile. echemi.com For example, it can be reacted with morpholine (B109124) in the presence of triethylamine (B128534) under microwave irradiation. echemi.com It has also been used in reactions with carbanions generated from acetonitriles and a strong base like potassium tert-butoxide. echemi.com

Applications in Chemical Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. Its unique substitution pattern makes it a valuable precursor for creating a variety of fluorinated aromatic compounds.

For example, it has been utilized in the synthesis of substituted quinolines. The reduction of the nitro group followed by cyclization reactions with appropriate partners can lead to the formation of these heterocyclic systems. sigmaaldrich.com The resulting fluorinated quinolines are of interest in medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPGYZSCGXBTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371784 | |

| Record name | 2,3-Difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211693-73-1 | |

| Record name | 2,3-Difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Difluoro 6 Nitroaniline

Established Synthetic Routes

Established production of 2,3-Difluoro-6-nitroaniline predominantly relies on nucleophilic aromatic substitution reactions, a cornerstone of modern organic synthesis.

Amination of Fluorinated Nitrobenzenes

A principal and direct method for synthesizing this compound is through the selective amination of a more heavily fluorinated nitrobenzene (B124822) precursor. This approach leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.

The most common precursor for this synthesis is 1,2,3-Trifluoro-4-nitrobenzene (B1329356). In this molecule, the fluorine atoms are susceptible to displacement by a nucleophile. The nitro group at the 4-position and the fluorine atoms at the 1, 2, and 3-positions create a highly electron-deficient aromatic system. The fluorine atom at the 4-position relative to the nitro group (para) is most activated and is selectively replaced by an amino group.

The amination is typically carried out using aqueous ammonia (B1221849) (ammonia water) as the source of the amino group. To facilitate the reaction, which can be sluggish at atmospheric pressure, industrial processes often employ high-pressure systems. For analogous reactions, such as the amination of 2,3,4-trichloronitrobenzene, the reaction is conducted in an autoclave at elevated temperatures and pressures (e.g., 80°C and 0.3-0.4 MPa) to achieve high yield and selectivity. google.com This ensures a sufficient concentration of ammonia is available in the reaction mixture to drive the substitution reaction forward.

The choice of solvent is critical in nucleophilic aromatic substitution (SNAr) reactions. Solvents influence the solubility of reactants and the stabilization of intermediates, thereby affecting reaction rates and yields. nih.govacs.org Protic solvents can solvate the anionic nucleophile, potentially reducing its reactivity, while dipolar aprotic solvents are often preferred as they can accelerate reaction rates. nih.govacs.org In the case of aminolysis of fluoronitrobenzenes, liquid ammonia itself can act as both the reactant and a dipolar aprotic-like solvent, leading to faster reaction rates compared to other protic solvents. scilit.com

While some amination reactions of activated aryl halides can proceed without a catalyst, the use of catalysts is common in industrial settings to improve efficiency. For similar amination reactions, copper-based catalysts like cuprous oxide (Cu₂O) or cupric oxide (CuO) are often employed. google.comgoogle.com Additionally, sulfur-containing compounds have been shown to act as effective catalysts in the high-pressure amination of related chloro-nitroaromatic compounds, significantly shortening reaction times and improving yields to over 99%. google.com

| Precursor | Reagent | System | Catalyst (Example) | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 1,2,3-Trifluoro-4-nitrobenzene | Aqueous Ammonia | High-Pressure Autoclave | Sulfur-containing compounds or Copper Oxides | Water | >99% google.com |

Nitration of Difluoroanilines (Indirect Approaches)

An alternative, indirect pathway to this compound involves the nitration of a difluoroaniline precursor, such as 2,3-difluoroaniline. However, this method presents significant challenges. The direct nitration of anilines with standard nitrating agents (a mixture of nitric acid and sulfuric acid) is often problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion. This deactivates the ring towards electrophilic substitution and directs the incoming nitro group to the meta position. Furthermore, the powerful oxidizing nature of the nitrating mixture can lead to the degradation of the starting material.

Emerging Synthetic Strategies and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, research is being directed towards developing more environmentally friendly synthetic routes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. dovepress.comsphinxsai.com

For the synthesis of compounds like this compound, emerging strategies focus on several key areas:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. tandfonline.comajrconline.org Microwave-assisted nucleophilic aromatic substitution reactions on activated aryl halides have been successfully demonstrated, often in aqueous media, eliminating the need for volatile and toxic organic solvents. tandfonline.comnih.gov

Catalyst Development: Research into novel catalysts aims to improve reaction efficiency and selectivity under milder conditions. This includes the development of transition-metal-free catalytic systems and exploring photoenzymatic processes that can functionalize aromatic rings in a more sustainable manner. sciencedaily.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal.

Solvent-Free or Aqueous Media Reactions

The synthesis of substituted nitroanilines has traditionally relied on organic solvents. However, contemporary research emphasizes greener and more sustainable methods, leading to the exploration of solvent-free conditions or the use of aqueous media. A notable analogue is the synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene, which has been successfully performed using water as a solvent google.com. This approach offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product work-up.

In a typical aqueous-based synthesis, the fluorinated precursor is reacted with aqueous ammonia in a high-pressure reactor. The use of water as a solvent is advantageous due to its low cost, non-flammability, and minimal environmental impact. The reaction in an aqueous medium can lead to high yields and selectivity, demonstrating the viability of this green chemistry approach for producing halogenated nitroanilines google.com.

Table 1: Comparison of Solvents in Analogous Nitroaniline Synthesis

| Solvent | Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Water | 2,3,4-Trichloronitrobenzene | 2,3-Dichloro-6-nitroaniline | >99% | google.com |

Catalytic Approaches for Enhanced Efficiency and Selectivity

To improve the efficiency and selectivity of the amination reaction, various catalytic systems have been investigated. For the synthesis of the analogous 2,3-dichloro-6-nitroaniline, sulfur-containing compounds have been effectively used as catalysts in an aqueous medium google.com. These catalysts can significantly shorten the reaction time and reduce the energy consumption of the process, leading to a more economical and sustainable manufacturing method. The addition of a small amount of a sulfur-containing catalyst can achieve a high yield and selectivity of over 99% google.com.

For the synthesis of 2,3-difluoroaniline from 1,2-dibromo-4,5-difluoro-3-nitrobenzene, a palladium on carbon (Pd/C) catalyst is employed in the presence of hydrogen gas chemicalbook.com. While this is a reduction of a nitro group rather than a nucleophilic substitution, it highlights the use of transition metal catalysts in the synthesis of fluorinated anilines. In the context of synthesizing this compound, a copper-based catalyst, such as red copper oxide or cupric oxide, could be employed to facilitate the amination of a trifluoro-nitrobenzene precursor, drawing parallels from the synthesis of 2,3-difluoroaniline google.com.

Table 2: Catalysts in the Synthesis of Halogenated Anilines

| Catalyst | Reactant | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Sulfur-containing compounds | 2,3,4-Trichloronitrobenzene | 2,3-Dichloro-6-nitroaniline | Amination | google.com |

| 10% Pd/C | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | 2,3-Difluoroaniline | Reduction | chemicalbook.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods youtube.comnih.govresearchgate.net. The application of microwave irradiation in the synthesis of this compound can be inferred from its successful use in the amination of other fluorobenzenes semanticscholar.org. Microwave heating can enhance the rate of nucleophilic aromatic substitution by efficiently transferring energy to the polar reactants. This method can potentially reduce reaction times from hours to minutes and improve product yields semanticscholar.org. A solvent-free or high-boiling point solvent approach in combination with microwave irradiation could offer a rapid and efficient route to this compound.

Optimization of Reaction Conditions and Yield

Temperature and Pressure Control

The control of temperature and pressure is critical in the synthesis of this compound to ensure high yield and selectivity. In the analogous synthesis of 2,3-dichloro-6-nitroaniline, the reaction is typically carried out in a high-pressure kettle at temperatures ranging from 60 to 100°C and pressures from 0.2 to 0.5 MPa google.com. Similar conditions would be applicable for the amination of 1,2,3-trifluoro-4-nitrobenzene. The elevated pressure is necessary to maintain the ammonia concentration in the aqueous solution and to facilitate the reaction with the substrate. Precise temperature control is essential to prevent side reactions and decomposition of the product.

For the synthesis of 2,3-difluoroaniline via amination of 2,3-difluorochlorobenzene, the reaction is conducted at a higher temperature range of 175-180°C with a pressure of about 4.0 MPa google.com. This suggests that the optimal temperature and pressure for the synthesis of this compound may need to be determined empirically but would likely fall within a similar range to these related transformations.

Stoichiometric Considerations of Reactants

The stoichiometry of the reactants, particularly the ratio of the ammonia source to the fluorinated precursor, plays a crucial role in maximizing the yield of this compound. In the synthesis of 2,3-dichloro-6-nitroaniline, the mass ratio of 2,3,4-trichloronitrobenzene to 30% aqueous ammonia is varied, with optimal ratios leading to yields exceeding 99% google.com. A molar excess of ammonia is generally used to drive the reaction to completion and to minimize the formation of byproducts. The concentration of the aqueous ammonia is also a key parameter, with concentrations around 30% being effective google.com.

Isolation and Purification Techniques for High Purity

Following the synthesis, the isolation and purification of this compound are essential to obtain a high-purity product. A common procedure involves cooling the reaction mixture to room temperature, followed by suction filtration to collect the crude product google.com. The filter cake is then washed with water to remove any remaining salts and water-soluble impurities.

For further purification, recrystallization from a suitable solvent is a standard method. In the synthesis of p-nitroaniline, the crude product is recrystallized from hot ethanol magritek.com. For fluorinated anilines, fractional distillation under reduced pressure is another effective purification technique, especially for separating isomers google.com. High-performance liquid chromatography (HPLC) is often used to analyze the purity of the final product and to quantify the yield chemicalbook.com.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-Trifluoro-4-nitrobenzene |

| 2,3-Dichloro-6-nitroaniline |

| 2,3,4-Trichloronitrobenzene |

| 2,3-Difluoroaniline |

| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene |

| Palladium on carbon |

| Red copper oxide |

| Cupric oxide |

| 2,3-Difluorochlorobenzene |

Challenges in Synthesis and Mitigation Strategies

The successful synthesis of this compound hinges on carefully controlling the reaction conditions to favor the formation of the desired isomer over other potential byproducts. The two primary theoretical synthetic routes—electrophilic nitration of 2,3-difluoroaniline and nucleophilic aromatic substitution on a trifluoronitrobenzene precursor—each present a unique set of challenges.

Byproduct Formation and Regioselectivity Issues

The primary challenge in the synthesis of this compound is controlling the position of the incoming nitro or amino group, a concept known as regioselectivity. The presence of multiple substituents on the aromatic ring influences the position of further substitution, often leading to the formation of a mixture of isomers which can be difficult to separate.

One potential synthetic pathway is the nitration of 2,3-difluoroaniline. In this electrophilic aromatic substitution reaction, the directing effects of the amino and fluoro groups are crucial. The amino group is a powerful activating group and a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. The fluorine atoms are deactivating groups but are also ortho-, para-directors. The interplay of these directing effects can lead to the formation of several isomeric nitroanilines.

The primary desired product is this compound, where the nitro group is positioned ortho to the amino group and meta to both fluorine atoms. However, other isomers are also likely to form. For instance, nitration could occur at the 4-position, which is para to one fluorine and ortho to the other, or at the 5-position, which is meta to the amino group but influenced by the fluorine atoms. The separation of these closely related isomers can be challenging due to their similar physical properties.

A more common and regioselective approach to synthesizing this compound is through the nucleophilic aromatic substitution of 2,3,4-trifluoronitrobenzene with ammonia. In this reaction, the nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The position of substitution is largely determined by the activating effect of the nitro group. The fluorine atom at the 4-position (para to the nitro group) is the most activated and, therefore, the most likely to be displaced by the ammonia nucleophile. This leads to the preferential formation of this compound with a reported yield as high as 91.2%.

However, even in this more controlled reaction, the formation of byproducts is possible. Substitution of the fluorine atom at the 2-position (ortho to the nitro group) can also occur, leading to the formation of 3,4-difluoro-2-nitroaniline. The relative amounts of these isomers will depend on the precise reaction conditions.

| Potential Byproducts in the Synthesis of this compound | Synthetic Route | Reason for Formation |

| 2,3-Difluoro-4-nitroaniline | Nitration of 2,3-difluoroaniline | Ortho-, para-directing effect of the amino and fluoro groups. |

| 2,3-Difluoro-5-nitroaniline | Nitration of 2,3-difluoroaniline | Influence of the fluoro groups on the position of nitration. |

| 3,4-Difluoro-2-nitroaniline | Amination of 2,3,4-trifluoronitrobenzene | Competing nucleophilic substitution at the 2-position. |

Minimizing Competing Reactions

To achieve a high yield of the desired product, it is crucial to minimize competing reactions that can consume starting materials and generate unwanted byproducts. The choice of reaction conditions plays a pivotal role in steering the reaction towards the intended pathway.

In the case of the amination of 2,3,4-trifluoronitrobenzene, the reaction conditions must be carefully optimized to favor the substitution of a single fluorine atom. Over-reaction, where more than one fluorine atom is displaced by ammonia, can lead to the formation of diaminodifluoronitrobenzene derivatives. The concentration of the aminating agent, the reaction temperature, and the reaction time are all critical parameters that need to be controlled.

For the nitration of 2,3-difluoroaniline, a significant competing reaction is the oxidation of the aniline (B41778) itself. The amino group is sensitive to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. This can lead to the formation of colored byproducts and a reduction in the yield of the desired nitroaniline. To mitigate this, the amino group is often protected as an acetanilide before nitration. The acetyl group is then removed by hydrolysis to yield the final product.

Furthermore, the choice of solvent can influence the regioselectivity of nitration reactions. Different solvents can solvate the electrophile and the substrate to varying extents, thereby altering the steric and electronic environment of the reaction and influencing the position of attack.

| Strategy | Competing Reaction Mitigated | Synthetic Route |

| Control of stoichiometry and reaction time | Multiple substitutions of fluorine atoms | Amination of 2,3,4-trifluoronitrobenzene |

| Protection of the amino group (e.g., as an acetanilide) | Oxidation of the aniline | Nitration of 2,3-difluoroaniline |

| Optimization of solvent and temperature | Formation of undesired isomers | Both synthetic routes |

By carefully considering the principles of regioselectivity and implementing strategies to minimize competing reactions, it is possible to synthesize this compound with high purity and yield, making this important chemical intermediate accessible for its various applications.

Reactivity and Chemical Transformations of 2,3 Difluoro 6 Nitroaniline

Overview of Reactive Functional Groups

The reactivity of 2,3-Difluoro-6-nitroaniline is a composite of the individual reactivities of its nitro, amine, and fluoro substituents. The electronic properties of these groups are crucial, with the nitro and fluoro groups being strongly electron-withdrawing and the amino group being electron-donating.

Catalytic hydrogenation is a common and effective method for this reduction. Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are used to selectively reduce the nitro group without affecting the fluorine atoms. This transformation is pivotal as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, thereby altering the electronic character of the aromatic ring. The resulting 2,3-difluorobenzene-1,2-diamine is a valuable intermediate for synthesizing heterocyclic compounds, such as benzimidazoles. organic-chemistry.org

Table 1: Key Reactions of the Nitro Group

| Reaction Type | Reagent(s) | Product | Significance |

|---|---|---|---|

| Reduction | H₂, Pd/C | 2,3-Difluorobenzene-1,2-diamine | Formation of a key intermediate for heterocycle synthesis. |

| Reduction | Iron (Fe) in acidic media | 2,3-Difluorobenzene-1,2-diamine | Alternative classical method for nitro group reduction. wikipedia.org |

| Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | 2,3-Difluorobenzene-1,2-diamine | Can be used for selective reductions. wikipedia.orgnih.gov |

Amine Group Reactivity

The primary amine group (-NH₂) in this compound is a nucleophilic center. It can undergo reactions typical of primary aromatic amines, such as alkylation. For instance, the amine can be selectively N-methylated using a suitable methylating agent to yield 2,3-Difluoro-N-methyl-6-nitroaniline.

Furthermore, the amine group is crucial for the synthesis of fused heterocyclic systems. Following the reduction of the adjacent nitro group to form a diamine, the two amino groups can undergo condensation reactions with various reagents. For example, reaction with aldehydes or carboxylic acids leads to the formation of the benzimidazole (B57391) ring system, a common scaffold in medicinal chemistry. nih.govnih.govenpress-publisher.com

The fluorine atoms on the aromatic ring are generally stable. However, their reactivity is dramatically increased due to the presence of the strongly electron-withdrawing nitro group. This activation makes the fluorine atoms susceptible to displacement by nucleophiles via Nucleophilic Aromatic Substitution (SNAr). tandfonline.com In this context, the fluorine atoms function as leaving groups. The efficiency of fluorine as a leaving group in SNAr reactions is often greater than that of other halogens. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is electron-deficient due to the combined electron-withdrawing effects of the two fluorine atoms and, most significantly, the nitro group. This electron deficiency makes the ring highly susceptible to attack by nucleophiles, which is the hallmark of Nucleophilic Aromatic Substitution (SNAr). wikipedia.org

The SNAr mechanism is typically a two-step addition-elimination process. byjus.com

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

In this compound, the fluorine atoms act as leaving groups in SNAr reactions. The rate and regioselectivity of the substitution are determined by the positions of the activating and deactivating groups relative to the halogens. The fluorine atom at the C2 position is ortho to the strongly activating nitro group, while the fluorine at C3 is meta.

SNAr reactions are most strongly activated when the electron-withdrawing group is positioned ortho or para to the leaving group. wikipedia.orgbyjus.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, providing significant stabilization. Therefore, the fluorine atom at the C2 position is significantly more activated and thus more reactive towards nucleophilic attack than the fluorine atom at the C3 position. Nucleophiles will preferentially displace the C2-fluorine.

Table 2: Regioselectivity in SNAr Reactions

| Position of Fluorine | Position Relative to -NO₂ | Activation | Expected Reactivity in SNAr |

|---|---|---|---|

| C2 | ortho | High | Preferred site of nucleophilic attack. wikipedia.orgbyjus.com |

| C3 | meta | Low | Significantly less reactive than C2-F. |

Influence of Nitro and Amino Groups on SNAr

The substituents on the aromatic ring have a profound and opposing influence on the viability and rate of SNAr reactions.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is the primary activator for SNAr on this molecule. wikipedia.org It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by withdrawing electron density and stabilizing the negatively charged Meisenheimer intermediate. byjus.com This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack, as it allows for direct resonance delocalization of the negative charge. wikipedia.orgnih.gov

Regioselectivity in Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) reactions on this compound are influenced by the directing effects of the substituents. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 and C6 positions are ortho and para to the nitro group, respectively. However, the C6 position is already substituted with the amino group. The fluorine atoms also activate the ring for nucleophilic substitution.

In principle, a nucleophile could attack the positions ortho or para to the nitro group. The presence of the two fluorine atoms at C2 and C3, and the amino group at C6, introduces steric and electronic factors that direct the regioselectivity of the substitution. Generally, nucleophilic attack is favored at positions that are activated by electron-withdrawing groups and are not sterically hindered. In similar polynitroaromatic compounds, the regioselectivity of nucleophilic displacement can be remarkably influenced by the nature of the nucleophile and the presence of other functional groups that can stabilize the intermediate sigma-complex through hydrogen bonding. nih.gov For instance, in 5,7-dinitroquinazoline-4-ones, primary and secondary amines selectively displace the nitro group at the peri-position due to the stabilization of the intermediate by an intramolecular hydrogen bond. nih.gov

While specific studies on the regioselectivity of nucleophilic substitutions on this compound are not extensively detailed in the available literature, it can be inferred from general principles that nucleophilic attack would likely be directed to the position para to the nitro group (C4), which would involve the displacement of a fluorine atom. This is because the para position is electronically activated and may be less sterically hindered than the ortho positions.

Reduction Reactions of the Nitro Group

The reduction of the nitro group in this compound is a common and important transformation, leading to the formation of the corresponding diamine, which is a valuable synthetic intermediate.

The reduction of the nitro group in this compound yields 3,4-difluorobenzene-1,2-diamine (B141826). This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules. The presence of the two amino groups in the product allows for a wide range of subsequent reactions, such as condensation reactions to form quinoxalines, benzimidazoles, and other fused heterocyclic systems.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of a hydrogen source.

For the reduction of nitro groups in fluorinated nitroanilines, catalytic hydrogenation is a preferred method due to its high efficiency and selectivity. The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate, under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and catalyst loading, can be optimized to achieve high yields and minimize side reactions. A general procedure for a similar compound, 2,3-dibromo-5,6-difluoronitrobenzene, involves dissolving the compound in methanol, adding a 10% Pd/C catalyst and a small amount of triethylamine (B128534), and stirring the mixture under a hydrogen atmosphere at 50°C. chemicalbook.com This suggests that similar conditions could be applicable for the reduction of this compound.

Table 1: Common Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| 10% Pd/C | H2 gas | Methanol | Room Temp - 50°C | 1 - 50 psi |

| PtO2 | H2 gas | Ethanol | Room Temp | 1 atm |

| Raney Nickel | H2 gas | Ethanol | Room Temp | 1 atm |

| Fe/HCl | In situ H2 | Water/Ethanol | Reflux | Atmospheric |

Oxidation Reactions of the Amine Group

The amino group of the reduced product, 3,4-difluorobenzene-1,2-diamine, can undergo oxidation reactions. The oxidation of aromatic amines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidant and reaction conditions.

While specific research on the oxidation of 3,4-difluorobenzene-1,2-diamine is limited, the oxidation of ortho-phenylenediamines is known to yield various heterocyclic compounds. For example, oxidation can lead to the formation of benzotriazoles or phenazines. The specific outcome would depend on the oxidizing agent used and the reaction conditions. Common oxidizing agents for aromatic amines include hydrogen peroxide, peroxy acids, and potassium permanganate.

Derivatization and Functionalization Strategies

The amino group in this compound and the two amino groups in its reduced form, 3,4-difluorobenzene-1,2-diamine, provide sites for various derivatization and functionalization reactions.

Amidation: The amino group of this compound can be acylated to form amides. This is typically achieved by reacting the aniline (B41778) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov The resulting N-acylated product may exhibit different reactivity and solubility properties. Similarly, the diamino derivative can undergo mono- or di-amidation, depending on the stoichiometry of the acylating agent. researchgate.net

Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. nih.gov This reaction is often carried out in the presence of a base to deprotonate the amine and enhance its nucleophilicity. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the nature of the alkylating agent. For the diamino derivative, selective mono- or di-alkylation can be a synthetic challenge but can provide access to a range of N-substituted derivatives.

Table 2: Common Reagents for Amidation and Alkylation of Anilines

| Reaction | Reagent Type | Specific Example | Base (if required) |

|---|---|---|---|

| Amidation | Acyl Chloride | Acetyl chloride | Pyridine, Triethylamine |

| Amidation | Acid Anhydride | Acetic anhydride | Sodium acetate |

| Alkylation | Alkyl Halide | Methyl iodide | Potassium carbonate |

Coupling Reactions

While specific palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination involving this compound are not extensively detailed in the available literature, the electronic properties of the molecule suggest potential for such transformations. The presence of fluorine atoms, which can act as leaving groups in certain catalytic cycles, and the potential for the amine group to be transformed into a more suitable handle (like a diazonium salt), opens theoretical avenues for these reactions.

However, the most prominently documented coupling-type reaction for ortho-nitroanilines, including this compound, is their use as precursors in the synthesis of heterocyclic compounds, particularly benzimidazoles. beilstein-journals.orgnih.govorganic-chemistry.org This transformation typically involves a reductive cyclization, where the nitro group is reduced to an amine in the presence of a coupling partner, usually an aldehyde or a carboxylic acid derivative. The resulting diamine then undergoes condensation and cyclization to form the benzimidazole ring.

The general reaction can be summarized as follows:

Table 1: General Scheme for Benzimidazole Synthesis from this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The reaction proceeds through the in-situ formation of 2,3-difluoro-1,2-phenylenediamine, which then reacts with the carbonyl compound. The fluorine substituents are retained in the final benzimidazole product, offering a route to fluorinated heterocyclic compounds that are of interest in medicinal chemistry.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound relies on both computational modeling and experimental studies. These investigations provide insights into the electronic effects of the substituents and the energetics of reaction pathways.

Computational Modeling for Reaction Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the reaction mechanisms of aromatic compounds. clockss.orgresearchgate.net For molecules like this compound, computational modeling can predict the most likely sites for nucleophilic attack and the stability of reaction intermediates.

In the context of nucleophilic aromatic substitution (SNAr), a key reaction type for this electron-deficient ring system, DFT calculations can model the formation and stability of the Meisenheimer complex. nih.gov This intermediate is formed by the addition of a nucleophile to the aromatic ring. For this compound, calculations would likely show that the carbon atoms attached to the fluorine atoms are the most electrophilic and thus the most susceptible to nucleophilic attack. The strong electron-withdrawing effect of the nitro group and the fluorine atoms stabilizes the negative charge of the Meisenheimer complex, facilitating its formation.

Computational models can also predict the energy barriers for the substitution of each of the fluorine atoms, providing insight into the regioselectivity of SNAr reactions. Furthermore, these models can elucidate the mechanism of benzimidazole formation, detailing the energetics of the reduction of the nitro group, the subsequent condensation with a carbonyl compound, and the final cyclization and aromatization steps. researchgate.net

Experimental Kinetic and Mechanistic Studies

Experimental kinetic studies on the reactions of this compound, particularly SNAr reactions, would provide valuable data to support or refine computational models. Such studies typically involve monitoring the reaction rate under various conditions (e.g., changing the nucleophile, solvent, or temperature) to determine the rate law and activation parameters.

For SNAr reactions, kinetic studies on analogous fluorinated nitroaromatic compounds have shown that the reaction often follows a two-step mechanism involving the formation of a Meisenheimer intermediate. nih.govudd.clresearchgate.net The rate-determining step can be either the formation of this intermediate or the subsequent departure of the leaving group (fluoride in this case). The high electronegativity of fluorine often makes the departure of the fluoride (B91410) ion the rate-limiting step.

The proposed mechanism for an SNAr reaction on this compound with a generic nucleophile (Nu-) is depicted below:

Table 2: Proposed SNAr Mechanism for this compound

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Nucleophilic attack on the carbon bearing a fluorine atom, forming a Meisenheimer complex. | A resonance-stabilized anionic intermediate where the negative charge is delocalized onto the nitro group. |

| 2 | Elimination of the fluoride leaving group to restore aromaticity. | The final substituted product is formed. |

Kinetic isotope effect studies could also be employed to probe the nature of the transition states in these reactions. springernature.com In the context of benzimidazole synthesis, experimental studies would focus on identifying reaction intermediates and understanding the sequence of bond-forming and bond-breaking events. nih.gov This could involve techniques such as in-situ NMR spectroscopy or trapping experiments to characterize the transient species formed during the reaction.

Advanced Spectroscopic and Analytical Characterization of 2,3 Difluoro 6 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled insight into the chemical environment of individual atoms. For 2,3-Difluoro-6-nitroaniline, a combination of ¹H and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the molecule's framework.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the amine protons and the two aromatic protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The aromatic region is anticipated to show two distinct multiplets for the protons at the C-4 and C-5 positions. These protons form a coupled system and are further split by the neighboring fluorine atoms. The signal for the amine (-NH₂) protons typically appears as a broad singlet, the chemical shift of which can be solvent-dependent. While specific experimental data is not publicly available, a predicted spectrum can be summarized as follows.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.5 - 7.8 | m | - | H-5 |

| ~6.8 - 7.1 | m | - | H-4 |

| ~5.0 - 6.0 | br s | - | -NH₂ |

Note: Predicted values are based on the analysis of similar fluoronitroaniline structures. 'm' denotes multiplet, 'br s' denotes broad singlet.

¹⁹F NMR is a highly sensitive technique for analyzing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. alfa-chemistry.comhuji.ac.il For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2 and C-3 positions.

The chemical shifts are influenced by the electronic effects of the adjacent nitro and amino groups. alfa-chemistry.com These two fluorine nuclei will exhibit coupling to each other (²JF-F) and to the nearby aromatic protons (³JH-F and ⁴JH-F), resulting in complex splitting patterns, likely doublet of doublets. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. ucsb.edu

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Predicted Range: -120 to -140 | dd | F (at C-2) |

| Predicted Range: -140 to -160 | dd | F (at C-3) |

Note: Predicted values are relative to CFCl₃. 'dd' denotes doublet of doublets.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu For this compound, an HSQC spectrum would definitively link the aromatic proton signals (H-4 and H-5) to their corresponding carbon atoms (C-4 and C-5), resolving any ambiguity from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. columbia.edu This technique is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the H-4 proton to the fluorinated carbon C-2 and the nitro-substituted carbon C-6. Likewise, correlations from the H-5 proton to the fluorinated carbon C-3 would be expected. These long-range correlations provide definitive proof of the substituent placement on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₆H₄F₂N₂O₂, with a calculated molecular weight of approximately 174.11 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. Aromatic nitro compounds often exhibit characteristic fragmentation pathways. The predominant fragmentation is expected to involve the loss of the nitro group. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Identity |

| 174 | [M]⁺ | Molecular Ion |

| 144 | [M - NO]⁺ | Loss of nitric oxide |

| 128 | [M - NO₂]⁺ | Loss of nitro group |

Note: The presence of two nitrogen atoms means the molecular ion will have an even mass, consistent with the Nitrogen Rule. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. libretexts.orgksu.edu.sa

The vibrational spectrum of this compound is dominated by the characteristic modes of the amine (-NH₂), nitro (-NO₂), and fluoro (-F) functional groups, as well as the vibrations of the benzene ring. Computational studies on similar molecules, such as 2,6-dibromo-4-nitroaniline, have been used to assign these modes precisely.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group gives rise to two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically found in the 3300-3500 cm⁻¹ region.

NO₂ Stretching: The nitro group also shows characteristic asymmetric and symmetric stretching modes, which are strong in the IR spectrum and appear in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

C-F Stretching: The carbon-fluorine bonds produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹.

Aromatic Ring Vibrations: C-H and C=C stretching vibrations of the aromatic ring appear at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

Table 4: Predicted Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3500 | Asymmetric N-H Stretch | Amine (-NH₂) |

| 3350 - 3400 | Symmetric N-H Stretch | Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1500 - 1570 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1300 - 1370 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1100 - 1300 | C-F Stretch | Aryl Fluoride (B91410) |

Theoretical Vibrational Spectra vs. Experimental Data

The vibrational characteristics of this compound can be thoroughly investigated by comparing theoretically calculated spectra with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This correlational approach is crucial for the precise assignment of vibrational modes to specific molecular motions.

Theoretical spectra are typically generated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method, often utilizing basis sets such as B3LYP/6-311G(d,p). scholarsresearchlibrary.com These calculations, performed on the optimized molecular geometry of the compound, yield a set of vibrational frequencies and their corresponding intensities. However, theoretical frequencies often overestimate the actual experimental values due to the harmonic approximation used in the calculations. To bridge this gap, the calculated wavenumbers are commonly scaled using a scaling factor, which improves the agreement with experimental data. jchps.com

Experimental spectra provide empirical data on the vibrational modes. The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include:

N-H vibrations: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. jchps.com

N-O vibrations: The nitro group (-NO₂) is characterized by strong asymmetric and symmetric stretching bands. jchps.com

C-F vibrations: The carbon-fluorine bonds will produce characteristic stretching vibrations.

Aromatic ring vibrations: C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations of the benzene ring are also expected.

By comparing the scaled theoretical frequencies with the observed experimental bands, a detailed Potential Energy Distribution (PED) analysis can be performed. This analysis allows for the unambiguous assignment of each spectral band to the fundamental vibrational modes of the molecule, providing deep insight into its molecular structure and bonding. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Nitroaniline Derivative

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3480 | 3482 | 3478 | Asymmetric N-H Stretch |

| 3360 | 3363 | 3358 | Symmetric N-H Stretch |

| 1620 | 1625 | 1618 | Aromatic C=C Stretch |

| 1580 | 1583 | 1579 | Asymmetric NO₂ Stretch |

| 1320 | 1318 | 1321 | Symmetric NO₂ Stretch |

| 1265 | 1261 | 1268 | C-N Stretch |

| 837 | 835 | 840 | NO₂ Deformation |

Note: This table is a representative example based on data for similar nitroaniline compounds to illustrate the methodology. jchps.com Actual values for this compound would require specific experimental and theoretical studies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov

The process involves irradiating a single crystal of this compound with a beam of X-rays. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots with varying intensities. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of electron density within the crystal's unit cell can be calculated. This map is then interpreted to determine the exact position of each atom in the molecule. wikipedia.orgnih.gov

For this compound, an X-ray crystallographic analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths of C-C, C-H, C-N, N-O, C-F, and N-H bonds.

The bond angles within the molecule, confirming the geometry of the substituents.

The torsion angles, describing the orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the aromatic ring.

The crystal system, space group, and unit cell dimensions.

The nature of intermolecular forces, particularly hydrogen bonds between the amino group of one molecule and the nitro or fluorine groups of neighboring molecules, which dictate the crystal packing arrangement. nih.govresearchgate.net

This structural information is fundamental for understanding the compound's physical properties and for computational modeling studies. wikipedia.org

Table 2: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₆H₄F₂N₂O₂ |

| Formula weight | 174.11 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.5 Å, b = 6.0 Å, c = 12.3 Å |

| α = 90°, β = 91.5°, γ = 90° | |

| Volume | 635 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.44 Mg/m³ |

Note: The values in this table are illustrative, based on data for a similar compound (4-nitroaniline), and represent the type of information obtained from an X-ray crystallography experiment. jchps.com Specific data for this compound is required for actual values.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential analytical tools for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaniline compounds. synhet.comthermofisher.com It is particularly well-suited for these compounds as it does not require the sample to be volatile and typically avoids the need for chemical derivatization, which can be necessary for other methods. thermofisher.com

In an HPLC analysis of this compound, a solution of the sample is injected into a column packed with a stationary phase (commonly a C18-modified silica). A liquid mobile phase is then pumped through the column. Separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time—the time it takes for a compound to pass through the column—is a characteristic identifier under a specific set of conditions. A detector, typically a UV-Vis detector set to an appropriate wavelength, measures the concentration of the compound as it elutes from the column, producing a chromatogram. nih.gov

The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the areas of any other peaks representing impurities. HPLC methods can be optimized for the separation of closely related isomers by adjusting parameters such as the mobile phase composition, flow rate, and column type. nih.gov

Table 3: Typical HPLC Method Parameters for Nitroaniline Analysis

| Parameter | Condition |

| Column | Agilent TC-C18 or similar |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 30/70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Note: These parameters are based on established methods for the separation of nitroaniline isomers and serve as a representative example. nih.gov Method optimization would be required for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique used for the separation and analysis of volatile and thermally stable compounds. synhet.com For aniline (B41778) derivatives, GC analysis can sometimes be challenging due to their polarity and potential for thermal degradation. thermofisher.com Consequently, a derivatization step may be employed to increase volatility and thermal stability, though direct analysis is also possible with appropriate column selection and conditions. thermofisher.comepa.gov

In a typical GC analysis, the sample is injected into a heated inlet port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. epa.gov

For sensitive and selective detection of a nitrogen-containing compound like this compound, a Nitrogen-Phosphorus Detector (NPD) is highly effective. epa.gov Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), which not only quantifies the compound but also provides structural information based on its mass spectrum, aiding in positive identification. ajrconline.org The purity is assessed by comparing the peak area of the target compound to the total peak area in the chromatogram.

Table 4: Illustrative Gas Chromatography Method Parameters

| Parameter | Condition |

| Column | SE-54 or similar fused silica (B1680970) capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C |

Note: These parameters are representative of general methods for aniline derivatives and would require specific optimization for this compound. epa.gov

Theoretical and Computational Studies of 2,3 Difluoro 6 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of molecules. For 2,3-Difluoro-6-nitroaniline, DFT calculations would be instrumental in understanding its electronic structure and reactivity.

DFT studies on related substituted anilines have been used to predict their metabolic fate by modeling physicochemical properties. Furthermore, research on nitro-substituted anilines has employed DFT at the B3LYP/6-311++G(d,p) level of theory to predict structural and electronic properties, revealing insights into their nucleophilic character and reactivity. researchgate.net The choice of functional and basis set is crucial in DFT calculations and is typically validated against experimental data where available.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. These methods can be computationally intensive but often provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.

For instance, ab initio calculations have been used to study the associates of aniline (B41778) and n-propylamine with nitrobenzene (B124822) and m-cresol, determining their geometrical and energy characteristics. researchgate.net In the context of this compound, ab initio methods could provide a benchmark for results obtained from DFT and offer a more detailed understanding of electron correlation effects on the molecular properties. Studies on para-nitroaniline have utilized ab initio methods to investigate intramolecular charge transfer effects in different solvents. nih.gov

Molecular Geometry and Conformation Analysis

Computational methods can predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This includes bond lengths, bond angles, and dihedral angles. For this compound, conformational analysis would be important to identify the lowest energy conformer, which is crucial for understanding its properties and reactivity. The planarity of the molecule, particularly the orientation of the amino and nitro groups relative to the benzene (B151609) ring, would be a key aspect of this analysis.

In a study on 2-methyl-5-nitroaniline, the molecule was found to be approximately planar, with small dihedral angles between the amino and nitro groups and the aromatic ring. core.ac.uk Similar calculations for this compound would provide valuable information about its steric and electronic properties.

Below is an illustrative data table of what optimized geometry parameters from a DFT calculation might look like for a substituted nitroaniline. Note: This is not data for this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (amino) | ~1.38 Å | |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N (amino) | ~121° | |

| C-C-N (nitro) | ~119° | |

| Dihedral Angle | C-C-N-H (amino) | ~0° or ~180° |

| C-C-N-O (nitro) | ~0° or ~180° |

Electron Density Distribution and Frontier Molecular Orbitals (HOMO-LUMO)

The electron density distribution reveals how electrons are shared between atoms in a molecule and can be used to predict sites of electrophilic and nucleophilic attack. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For nitro-substituted anilines, the HOMO and LUMO energy gap has been calculated to understand their reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing fluorine and nitro groups are expected to lower the energies of both the HOMO and LUMO, and the HOMO-LUMO gap would provide insight into its electronic transitions and reactivity.

An illustrative data table for FMO analysis is provided below. Note: This is not data for this compound.

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve simulating its behavior in various reactions, such as electrophilic or nucleophilic substitutions. Transition state analysis would help in understanding the energy barriers for these reactions and predicting the most likely reaction products. While no specific reaction mechanism simulations for this compound were found, the general principles of computational reaction dynamics would apply.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Vis spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. For this compound, calculating the vibrational frequencies would help in assigning the peaks in its IR and Raman spectra. The prediction of electronic transitions would correspond to its UV-Vis spectrum.

Studies on other substituted anilines have shown good agreement between theoretical and experimental spectra. ulisboa.ptresearchgate.net For example, in the study of 4,5-dimethyl-2-nitroaniline, DFT calculations were used to perform a vibrational spectral analysis, and the scaled frequencies were compared with experimental IR and Raman intensities. researchgate.net

An illustrative data table comparing calculated and experimental vibrational frequencies is shown below. Note: This is not data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

| N-H stretch (sym) | 3450 | 3435 |

| N-H stretch (asym) | 3530 | 3515 |

| C-H stretch | 3100 | 3085 |

| N-O stretch (sym) | 1350 | 1340 |

| N-O stretch (asym) | 1530 | 1520 |

| C-F stretch | 1250 | 1245 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological activities. For derivatives of aromatic compounds like this compound, QSAR models can predict their potential biological effects, such as toxicity, based on their physicochemical properties and structural features. These models are crucial in the early stages of drug discovery and environmental risk assessment, as they can prioritize which compounds to synthesize and test, thereby saving time and resources.

A pertinent example of QSAR modeling for a similar class of compounds is the study of nitrobenzene derivatives' toxicity to the freshwater ciliate Tetrahymena pyriformis. This organism is often used as a model in toxicological studies. In a notable study, the toxicity of 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes was analyzed to develop QSAR models. The toxicity was quantified as the 50% growth inhibitory concentration (log(IGC50)-1).

The researchers developed several QSAR models, with one of the most predictive models being a two-parameter equation:

log(IGC50)-1 = 0.467(log Kow) - 1.60(ELUMO) - 2.55 mdpi.com

This equation demonstrates the contribution of two key molecular descriptors to the toxicity of the nitrobenzene derivatives:

log Kow : The logarithm of the 1-octanol/water partition coefficient, which is a measure of a compound's hydrophobicity (lipophilicity). A higher log Kow value indicates greater lipid solubility, which can enhance a molecule's ability to cross biological membranes and accumulate in organisms. The positive coefficient for log Kow in the equation suggests that as hydrophobicity increases, so does toxicity.

ELUMO : The energy of the Lowest Unoccupied Molecular Orbital. This is an indicator of a molecule's electrophilicity, or its ability to accept electrons. A lower ELUMO value signifies a greater propensity to accept electrons, which can lead to increased reactivity with biological macromolecules like proteins and DNA, often resulting in toxicity. The negative coefficient for ELUMO in the model indicates that a lower ELUMO energy (greater electrophilicity) is associated with higher toxicity.

The statistical quality of this model was high, with a squared correlation coefficient (r²) of 0.881, indicating that this two-parameter model could explain 88.1% of the variance in the observed toxicity data for the 42 nitrobenzene derivatives. mdpi.com

The following interactive data table presents a selection of the nitrobenzene derivatives from the study, along with their experimental toxicity and the values of the two key descriptors that contribute to the QSAR model. This allows for a direct comparison of how variations in chemical structure influence the descriptor values and, consequently, the biological activity.

Applications and Research Utility of 2,3 Difluoro 6 Nitroaniline in Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of electron-withdrawing fluorine atoms and a nitro group on the aniline (B41778) ring makes 2,3-Difluoro-6-nitroaniline a versatile starting material for the construction of elaborate molecular frameworks. These substituents significantly influence the electron density of the aromatic ring, thereby directing the course of various chemical transformations.

Pharmaceuticals and Active Pharmaceutical Ingredients (APIs)

In the realm of medicinal chemistry, fluorinated compounds are of paramount importance, with a significant number of newly approved drugs containing fluorine. The inclusion of fluorine atoms can dramatically alter the physicochemical properties of a molecule, such as its metabolic stability, binding affinity to biological targets, and lipophilicity, which influences its ability to permeate cell membranes.

While direct and extensive public-domain research on specific Active Pharmaceutical Ingredients (APIs) derived from this compound is not widely documented, its structural motifs are integral to the synthesis of complex heterocyclic structures of interest in medicinal chemistry. The reduction of the nitro group in this compound to an amine is a key transformation. This is typically achieved through catalytic hydrogenation, a mild and selective method that preserves other functional groups like the fluorine atoms. The resulting diamine is a valuable intermediate for synthesizing more complex molecules, including heterocyclic compounds that form the core of many bioactive agents.

The fluorinated aniline core is a critical class of intermediate in the chemical industry for the development of novel drug candidates. The unique substitution pattern of this compound offers multiple reactive sites for further chemical modifications, enabling the construction of diverse molecular scaffolds for pharmaceutical research.

Agrochemicals (Pesticides, Herbicides)

The agrochemical industry heavily relies on fluorinated compounds for the development of effective and selective pesticides and herbicides. Similar to pharmaceuticals, the presence of fluorine can enhance the biological activity and stability of these molecules.

A notable example of a modern fungicide that can be synthesized from a related precursor is Ipflufenoquin. The synthesis of Ipflufenoquin commences with 2,3-difluoroaniline. While the direct use of this compound is not explicitly detailed in the synthetic route, it is a direct precursor to 2,3-difluoroaniline via the reduction of its nitro group. This highlights the importance of this compound as a key starting material in the production chain of advanced agrochemicals. The synthesis of a related compound, 2,3-dichloro-6-nitroaniline, is noted as an intermediate in the production of the pesticide aclonifen, further underscoring the role of such substituted nitroanilines in agrochemical synthesis google.com.

Dyes and Pigments

Substituted nitroanilines are a well-established class of intermediates in the synthesis of azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are widely used in the textile, printing, and paper industries. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich substrate.

While specific examples of dyes synthesized directly from this compound are not prevalent in readily available literature, the general chemistry of nitroanilines strongly supports its potential application in this field. The amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a range of colors. The fluorine and nitro substituents would be expected to influence the final color and properties, such as lightfastness, of the resulting dye. The closely related 2,4-Difluoro-6-nitroaniline is recognized as a precursor for synthesizing dyes, providing vibrant colors for textiles and other materials due to its stability and colorfastness chemimpex.com.

Precursor to Other Functionalized Compounds

The reactivity of this compound allows for its transformation into a variety of other functionalized molecules, which can then be used in further synthetic endeavors. The interplay between the amino, nitro, and fluoro groups provides a rich chemical landscape for modification.

Synthesis of Fluorinated Compounds with Enhanced Biological Activity

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance their efficacy. This compound serves as a valuable starting point for the synthesis of novel fluorinated compounds with potential biological applications. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the N-H protons of the amino group and influence the regioselectivity of subsequent reactions.

The reduction of the nitro group to an amine, as previously mentioned, is a fundamental transformation that opens up a plethora of synthetic possibilities. The resulting fluorinated diamine can be a precursor to various heterocyclic systems known to exhibit biological activity.

Intermediate in the Synthesis of Specific Compound Classes

Beyond its role as a direct building block, this compound is a key intermediate in the synthesis of particular classes of compounds, most notably heterocyclic compounds.

The conversion of o-nitroanilines, such as this compound, into benzimidazoles is a well-established synthetic route. This transformation typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative. Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmaceuticals with a wide range of biological activities.

The dense arrangement of functional groups with powerful electronic effects in this compound makes its aromatic core a primary site for chemical interaction, directing the course of both electrophilic and nucleophilic attacks to form various intermediates for specialized chemical synthesis.

Below is a table summarizing the key applications of this compound:

| Application Category | Specific Use |

| Complex Molecule Synthesis | Building block for intricate molecular frameworks. |

| Pharmaceuticals/APIs | Precursor to complex heterocyclic structures in medicinal chemistry. |

| Agrochemicals | Starting material in the synthesis of fungicides like Ipflufenoquin (via 2,3-difluoroaniline). |

| Dyes and Pigments | Potential precursor for azo dyes. |

| Precursor to Functionalized Compounds | Synthesis of fluorinated molecules with potential enhanced biological activity. |

| Intermediate in Synthesis | Key intermediate for specific compound classes, notably benzimidazoles. |

Antimicrobial Agents (e.g., Fluoroquinolones, Cephalosporins) (via related compounds)

This compound is a key precursor in the synthesis of heterocyclic structures that form the core of numerous bioactive agents. Its structural framework is particularly relevant to the development of fluoroquinolone antibiotics. The general structure of fluoroquinolones features a bicyclic system where a fluorine atom at the C-6 position is known to markedly improve antimicrobial activity. mdpi.commdpi.com The aniline derivative can be utilized in the construction and modification of these essential antibiotic scaffolds. nih.gov